tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-10-4-5-15(19)13-6-7-14-12(11-13)8-9-18-14/h6-9,11,15,18H,4-5,10H2,1-3H3 |
InChI Key |
ZWBPPULOWKDHKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Pyrrolidin-2-ylmethanol
The Boc-protected alcohol tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 170491-63-1) serves as a critical precursor. Its synthesis involves reacting pyrrolidin-2-ylmethanol with di-tert-butyl dicarbonate (Boc₂O) under mild conditions:
Representative Procedure
-
Reactants : Pyrrolidin-2-ylmethanol (1.0 eq), Boc₂O (1.05 eq), triethylamine (1.5 eq).
-
Solvent : Dichloromethane (DCM).
-
Conditions : Stirring at 20°C for 16 hours.
-
Work-up : Aqueous extraction, drying (Na₂SO₄), and column chromatography (0–10% MeOH/DCM).
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 16 h |
| Temperature | 20°C |
| Purification Method | Silica Gel Chromatography |
| Characterization | ¹H NMR (CDCl₃): δ 4.78 (br d), 3.67–3.53 (m), 1.46 (s, 9H) |
Functionalization of the Hydroxymethyl Group
The hydroxymethyl group in tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is activated for subsequent coupling:
Mesylation
-
Reactants : Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq), methanesulfonyl chloride (MsCl, 1.2 eq), triethylamine (2.5 eq).
-
Solvent : Ethyl acetate.
-
Conditions : 0°C, 2 hours.
The resulting mesylate undergoes nucleophilic displacement with indole derivatives.
Indole Coupling Strategies
Nucleophilic Substitution with 5-Bromoindole
A two-step sequence couples the mesylated intermediate with 5-bromoindole:
Step 1: Displacement Reaction
-
Reactants : Mesylated pyrrolidine (1.2 eq), 5-bromoindole (1.0 eq), Cs₂CO₃ (3.0 eq).
-
Solvent : DMF/DMSO (1:1).
-
Conditions : 110°C, 16 hours.
Step 2: Boc Deprotection
-
Reactants : Coupled product (1.0 eq), TFA (10 eq).
-
Solvent : DCM.
-
Conditions : 20°C, 1 hour.
Mechanistic Insight
The reaction proceeds via an SN₂ mechanism, where the indole’s nucleophilic nitrogen attacks the mesylate’s electrophilic carbon. Steric hindrance from the Boc group ensures regioselectivity at the pyrrolidine’s 2-position.
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling to attach the indole moiety:
Representative Protocol
-
Reactants : Boc-protected pyrrolidine boronic ester (1.1 eq), 5-bromoindole (1.0 eq), Pd(OAc)₂ (5 mol%), P(t-Bu)₃·HBF₄ (10 mol%).
-
Base : K₃PO₄ (3.0 eq).
-
Solvent : THF/H₂O (4:1).
-
Conditions : 80°C, 12 hours.
Optimization Challenges
-
Boc Stability : The Boc group remains intact under neutral to basic conditions but may degrade under strong acids.
-
Regioselectivity : Coupling occurs preferentially at the indole’s 5-position due to electronic directing effects.
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | Suzuki Coupling |
|---|---|---|
| Yield | 58% | 27–45% |
| Reaction Time | 16 h | 12 h |
| Cost | Low (Cs₂CO₃, DMF) | High (Pd catalyst) |
| Regioselectivity | Moderate | High |
| Functional Group Tolerance | Limited (base-sensitive groups) | Broad |
Scalability and Industrial Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives .
Scientific Research Applications
tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The indol-5-yl vs. indol-6-yl substitution (3c vs. 3d) alters electronic distribution and steric accessibility, impacting biological target engagement .
Physicochemical Properties
- Physical State : The target compound’s state is unspecified, but analogues like 3c and 3d are tan solids, while 4e is a yellow oil, suggesting alkyl chains reduce crystallinity .
- Spectroscopic Data : All compounds are characterized by $ ^1H $/$ ^{13}C $ NMR and HRMS, confirming molecular weights and substituent environments. For example, the target compound’s indole NH proton is expected near δ 8.0–10.0 ppm, similar to 3c .
Commercial and Research Relevance
- Availability : The target compound is supplied by four manufacturers, indicating its role as a versatile building block .
- Pyridine Analogues : Compounds like those in are niche intermediates for metal-catalyzed cross-coupling reactions, contrasting with the indole derivatives’ focus on bioactivity .
Biological Activity
tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate is a compound that combines a tert-butyl group with an indole-pyrrolidine framework. This unique structure suggests potential biological activities, particularly in pharmacology, due to the presence of both indole and pyrrolidine moieties, which are known for their diverse biological effects.
- Molecular Formula : C17H22N2O2
- Molecular Weight : 286.37 g/mol
The combination of these groups enhances the compound's lipophilicity, potentially improving its bioavailability compared to other similar compounds.
Research indicates that indole derivatives often exhibit a range of biological activities, including:
- Antitumor activity : Indole-based compounds have shown efficacy against various cancer cell lines.
- Antiviral properties : Some derivatives have demonstrated activity against viruses like Herpes simplex and Polio .
The specific mechanisms through which this compound exerts its effects are still under investigation, with ongoing studies focusing on its interaction with biological targets and pathways.
Antitumor Activity
A study highlighted the antitumor potential of indole derivatives, where related compounds showed significant cytotoxicity against cancer cell lines such as P388 murine leukemia cells. The structural features of these compounds were linked to their effectiveness in inhibiting tumor growth .
Antiviral Activity
Indole derivatives have been explored for their antiviral properties. For instance, the antiviral activity against Herpes simplex Type I was noted in structurally similar compounds, suggesting that this compound may also possess such properties, warranting further investigation .
Comparative Analysis with Similar Compounds
The following table summarizes the structural variations and biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Benzyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate | C17H22N2O2 | Benzyl group instead of tert-butyl | Antitumor activity |
| Methyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate | C16H20N2O2 | Methyl group alters sterics | Moderate antiviral activity |
| Ethoxy 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate | C17H22N2O3 | Ethoxy group enhances solubility | Potential anti-inflammatory properties |
This comparative analysis demonstrates that while structural modifications can influence biological activity, the core indole-pyrrolidine structure remains pivotal in determining efficacy.
Future Directions
Ongoing research aims to elucidate the specific biological pathways influenced by this compound. Key areas include:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with cellular targets.
- In Vivo Studies : Evaluating therapeutic efficacy and safety profiles in animal models.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 2-(1H-indol-5-yl)pyrrolidine-1-carboxylate?
The synthesis typically involves coupling indole derivatives with pyrrolidine scaffolds. For example, oxadiazole-containing analogs are prepared via cyclization reactions between carboxylic acid derivatives and hydroxylamine, followed by purification using silica gel column chromatography (eluent: 0–100% ethyl acetate/hexane gradient) . Key steps include:
- Reagents : Carbodiimides (e.g., DIPEA) for activating carboxylic acids.
- Conditions : Room temperature stirring for 2–24 hours, monitored by LC-MS for intermediate formation.
- Purification : Flash chromatography or recrystallization (e.g., from CH₂Cl₂/hexane mixtures) to achieve >95% purity .
Q. How is this compound characterized spectroscopically?
Structural confirmation relies on:
- NMR : ¹H and ¹³C NMR to verify pyrrolidine ring protons (δ 1.4–3.5 ppm) and indole aromatic signals (δ 6.8–7.8 ppm). For example, oxadiazole-linked analogs show distinct peaks for the oxadiazole C=O group at ~170 ppm in ¹³C NMR .
- HRMS : Exact mass analysis (e.g., ESI+ mode) to confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR : Stretching vibrations for carbonyl (1700–1750 cm⁻¹) and NH (3300–3400 cm⁻¹) groups .
Q. What safety precautions are essential during handling?
- PPE : Use chemical-resistant gloves (nitrile), lab coats, and safety goggles. For aerosol generation, employ P95 respirators certified by NIOSH or CEN .
- Ventilation : Work in a fume hood to minimize inhalation risks.
- Storage : Store in a cool, dry environment (<25°C) away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Catalyst Screening : Use Pd-based catalysts (e.g., Suzuki coupling) for indole-pyrrolidine bond formation, optimizing ligand-to-metal ratios .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction acid/base washes to remove byproducts .
- Continuous Flow Systems : Improve efficiency and reduce side reactions in multi-step syntheses .
Q. What computational methods support structural analysis of this compound?
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures using high-resolution data. For example, sp³-hybridized carbons in the pyrrolidine ring show bond angles of ~109.5° .
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
